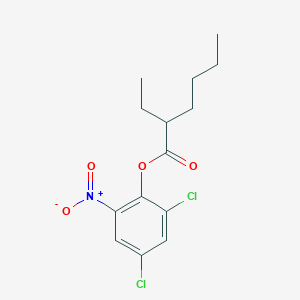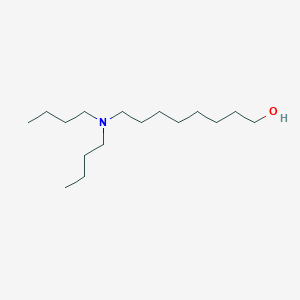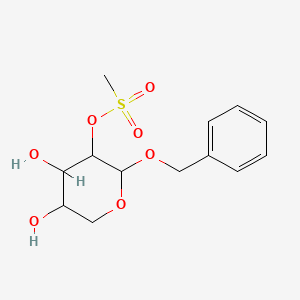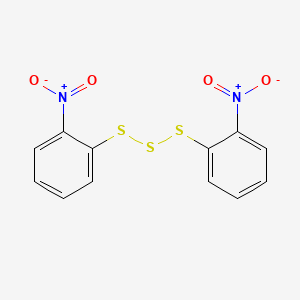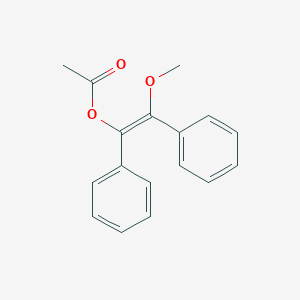
Dodecane-1,1,2-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a dodecane backbone. This compound is part of the tricarboxylic acid family, which is known for its significant role in various biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,1,2-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the catalytic oxidation of dodecane using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the tricarboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the catalytic cracking of n-dodecane using amorphous silica-alumina as a matrix. This method involves the use of carboxylic acids, such as malic acid, succinic acid, and citric acid, to enhance the catalytic activity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Acid chlorides, alcohols, and amines are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include dodecanedioic acid, dodecanol, and various esters and amides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dodecane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and inflammation.
Mécanisme D'action
The mechanism of action of dodecane-1,1,2-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can modulate metabolic processes by influencing enzyme activity and substrate availability. The compound’s carboxyl groups play a crucial role in binding to active sites of enzymes, thereby affecting their catalytic functions. Additionally, it can participate in redox reactions, impacting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid
Uniqueness: Dodecane-1,1,2-tricarboxylic acid is unique due to its longer carbon chain compared to other tricarboxylic acids like citric acid and isocitric acid. This extended carbon backbone imparts distinct physical and chemical properties, making it suitable for specific industrial applications, such as the production of high-performance polymers and materials .
Propriétés
Numéro CAS |
5077-84-9 |
|---|---|
Formule moléculaire |
C15H26O6 |
Poids moléculaire |
302.36 g/mol |
Nom IUPAC |
dodecane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-8-9-10-11(13(16)17)12(14(18)19)15(20)21/h11-12H,2-10H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
ZQCLWWICOFQTLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


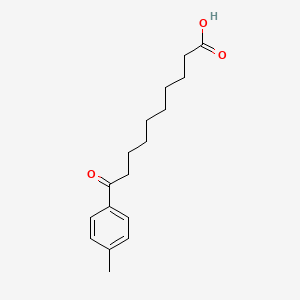
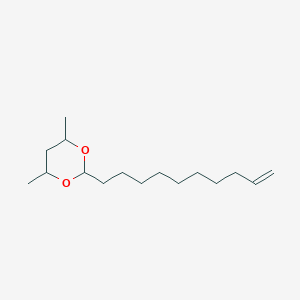
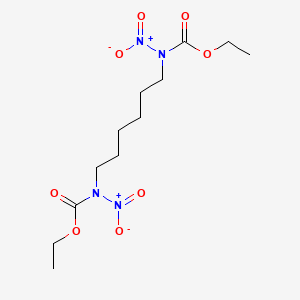
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
